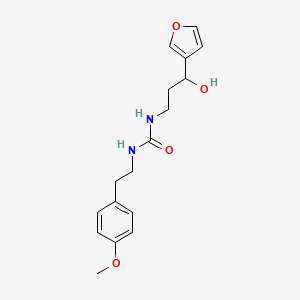

![molecular formula C16H15N3O4S B2904658 2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole CAS No. 886924-17-0](/img/structure/B2904658.png)

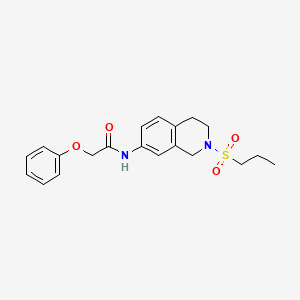

2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a heterocyclic aromatic organic compound. It’s a key component of many important biological molecules. The imidazole ring is present in important biological compounds like histidine and histamine .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One method involves the base promoted, deaminative coupling of benzylamines with nitriles, resulting in the one-step synthesis of 2,4,5-trisubstituted imidazoles . Another method involves nucleophilic catalysis, where substituted imidazoles are accessed via the intramolecular addition of a variety of amidoxime substrates to activated alkynes .Molecular Structure Analysis

The imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system . The local structure and hydrogen bond characteristics of imidazole molecules have been examined using density functional theory .Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For instance, they can participate in photocyclization reactions . They can also participate in nucleophilic catalysis .Physical And Chemical Properties Analysis

Imidazole compounds exhibit both hydrophilic and hydrophobic interactions . They can form strong and efficient conductance pathways in single-molecule junctions .Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Nitroolefins and Nitroarenes Synthesis

Research led by Zarei et al. (2018) introduced a new ionic liquid and nitrating agent for the ipso-nitration of arylboronic acids and the Nitro-Hunsdiecker reaction. This method generates various nitroarenes and nitroolefins without requiring cocatalysts or solvents under mild conditions, demonstrating the compound's role in facilitating efficient synthesis processes (Zarei, Noroozizadeh, Moosavi‐Zare, & Zolfigol, 2018).

Coordination Compounds

Bermejo et al. (2000) synthesized different compounds through reactions involving N-tosyl-1,2-diaminobenzene, one of which includes a structure similar to the compound of interest. These reactions explored the interaction with nickel centers and resulted in nickel complexes characterized by elemental analysis, IR spectroscopy, and magnetic measurements. This work highlights the potential for creating complex coordination compounds with specific chemical structures (Bermejo, Sousa, Fondo, & Helliwell, 2000).

Antioxidant Capacity Assay

Ilyasov et al. (2020) reviewed the reaction pathways of the ABTS/PP decolorization assay, a prevalent method for assessing antioxidant capacity. While not directly related to the exact compound, the study illuminates the chemical interactions and pathways significant in the context of antioxidant evaluation, which could be relevant to the compound's potential applications in similar assays (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Chemical Reactions and Mechanisms

C-S Bond Fission

El-Bardan (1992) investigated the synthesis of esters and their corresponding sulfinyl derivatives, providing insight into the carbon-sulfur bond fission in addition to alkaline ester hydrolysis. Such studies contribute to the understanding of reaction mechanisms involving sulfur-containing compounds, potentially including "2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole" (El-Bardan, 1992).

Sulfhydryl Group Determination

Ellman (1959) introduced a water-soluble aromatic disulfide for determining sulfhydryl groups, showcasing the utility of specific chemical structures in biological material analysis. This work underlines the broader application of chemical compounds in facilitating biochemical and medical research (Ellman, 1959).

Mécanisme D'action

The mechanism of action of imidazole compounds can vary depending on their specific structure and the biological or chemical system they are interacting with. For instance, imidazole rings can function as selective and effective anion and/or cation and even neutral organic molecules receptor system .

Orientations Futures

Propriétés

IUPAC Name |

2-ethylsulfonyl-1-[(4-nitrophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-2-24(22,23)16-17-14-5-3-4-6-15(14)18(16)11-12-7-9-13(10-8-12)19(20)21/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGUBIXXCKKCAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2904580.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2904583.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2904585.png)

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid](/img/structure/B2904588.png)

![Ethyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2904592.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride](/img/structure/B2904594.png)

![Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2904595.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904596.png)